![molecular formula C8H9F2N3O B2755969 N-[5-(Difluoromethyl)-1-methylpyrazol-4-yl]prop-2-enamide CAS No. 2190141-57-0](/img/structure/B2755969.png)
N-[5-(Difluoromethyl)-1-methylpyrazol-4-yl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(Difluoromethyl)-1-methylpyrazol-4-yl]prop-2-enamide, commonly known as DFP-10825, is a novel small molecule compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a pyrazole derivative that has been synthesized using a specific method, and its mechanism of action has been extensively studied.
Applications De Recherche Scientifique
DFP-10825 has been shown to have potential applications in various fields of research, including cancer research, neurology, and immunology. In cancer research, DFP-10825 has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer. In neurology, DFP-10825 has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In immunology, DFP-10825 has been shown to modulate the immune response and may have potential applications in the treatment of autoimmune diseases.
Mécanisme D'action
The mechanism of action of DFP-10825 involves the inhibition of the enzyme SIRT2, which is involved in various cellular processes, including cell cycle regulation, DNA repair, and apoptosis. By inhibiting SIRT2, DFP-10825 disrupts these cellular processes, leading to the inhibition of cancer cell growth and the neuroprotective effects observed in neurology research.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, neuroprotective effects, and modulation of the immune response. In cancer research, DFP-10825 has been shown to induce apoptosis and inhibit cell proliferation, leading to the inhibition of tumor growth. In neurology, DFP-10825 has been shown to protect neurons from oxidative stress and prevent neurodegeneration. In immunology, DFP-10825 has been shown to modulate the immune response by inhibiting the activation of T cells and promoting the differentiation of regulatory T cells.
Avantages Et Limitations Des Expériences En Laboratoire
DFP-10825 has several advantages for lab experiments, including its high purity and good yield, making it suitable for various research applications. However, DFP-10825 also has limitations, including its limited solubility in water, which can affect its bioavailability and limit its applications in certain experiments.
Orientations Futures
DFP-10825 has shown promising results in various fields of research, and future directions for research include further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in other areas of research. In cancer research, future studies could focus on the combination of DFP-10825 with other cancer treatments to enhance its efficacy. In neurology, future studies could focus on the potential applications of DFP-10825 in the treatment of other neurodegenerative diseases. In immunology, future studies could focus on the potential applications of DFP-10825 in the treatment of other autoimmune diseases. Overall, DFP-10825 has great potential for various research applications, and further studies are needed to fully explore its potential.
Conclusion:
In conclusion, DFP-10825 is a novel small molecule compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. Its synthesis method has been optimized to yield a high purity product with a good yield, making it suitable for various research applications. DFP-10825 has been shown to have potential applications in cancer research, neurology, and immunology, and its mechanism of action has been extensively studied. Further studies are needed to fully explore the potential of DFP-10825 in various research areas, and its future directions include further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in other areas of research.
Méthodes De Synthèse
DFP-10825 has been synthesized using a specific method that involves the reaction of 5-(Difluoromethyl)-1-methylpyrazole-4-carboxylic acid with thionyl chloride to produce 5-(Difluoromethyl)-1-methylpyrazole-4-carbonyl chloride. This intermediate compound is then reacted with propargylamine to yield the final product, DFP-10825. The synthesis of DFP-10825 has been optimized to yield a high purity product with a good yield, making it suitable for various research applications.
Propriétés
IUPAC Name |
N-[5-(difluoromethyl)-1-methylpyrazol-4-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N3O/c1-3-6(14)12-5-4-11-13(2)7(5)8(9)10/h3-4,8H,1H2,2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RETACGGHAZZUAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)NC(=O)C=C)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

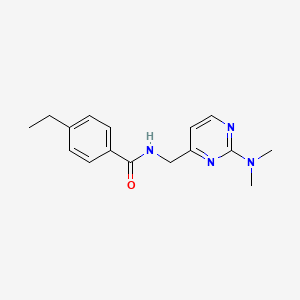

![2-(pyrimidin-2-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2755888.png)
![2-(3-methylbenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2755889.png)
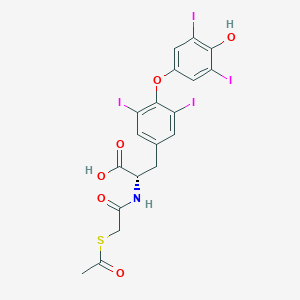
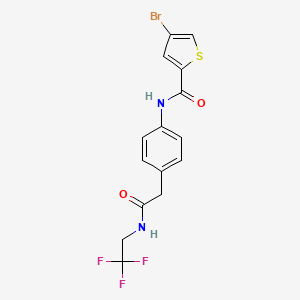

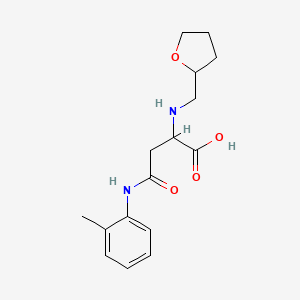

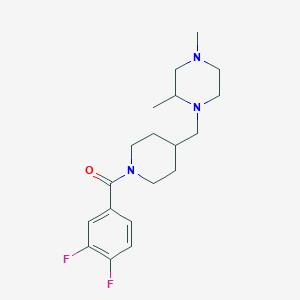
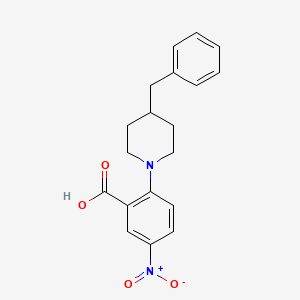
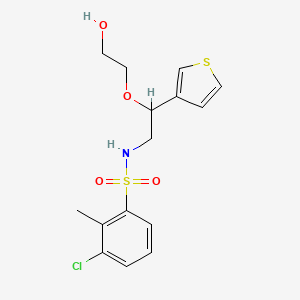
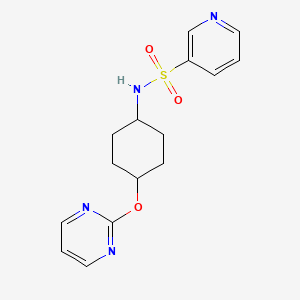
![3-Methyl-5-{[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2755907.png)